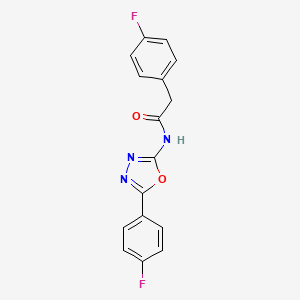![molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9](/img/structure/B2771757.png)
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane, also known as BIB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIB is a symmetrical molecule that has two benzimidazole rings and two thioether groups attached to a butane chain.
Applications De Recherche Scientifique
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Construction of Cd(II) MOFs : A study by Li et al. (2012) described the synthesis of two Cd(II) coordination polymers using bis(imidazolyl) and dicarboxylate ligands, demonstrating their potential in creating structures with unique thermal stability and fluorescent properties (Li, Guo, Weng, & Lin, 2012).
Pseudorotaxane Formation : Research by Li et al. (2010) explored the self-assembly of [2]pseudorotaxanes based on pillar[5]arene and a simple bis(imidazolium) dication, showcasing the ability to control the dethreading/rethreading process through the addition of base and acid (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).
α-Polonium Coordination Networks : Abrahams et al. (2002) utilized bis(imidazole) ligands to form α-polonium topology networks, indicating the structural diversity achievable with these ligands (Abrahams, Hoskins, Robson, & Slizys, 2002).
Luminescence Sensing and Pesticide Removal
- A study by Zhao et al. (2017) highlighted the synthesis of thiophene-based MOFs for luminescence sensing and pesticide removal, emphasizing the role of bis(imidazole) compounds in constructing frameworks with environmental sensing capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Corrosion Inhibition
- Chaouiki et al. (2020) investigated the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel, demonstrating the significant protection offered by these structures against corrosion in HCl solution (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Catalysis
- Khaligh et al. (2019) reported on the mechanosynthesis of N-Methyl imines using a recyclable imidazole-based acid-scavenger, showcasing the catalytic and dehydrating properties of bis(imidazole) compounds in solvent-free conditions (Khaligh, Ling, Mihankhah, Johan, & Ching, 2019).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Propriétés
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMPPKUVUNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

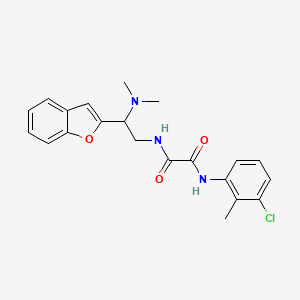
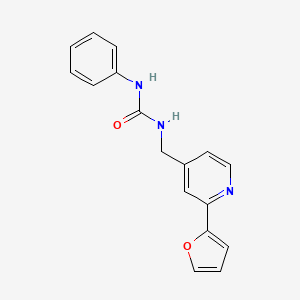
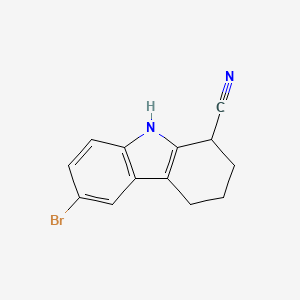
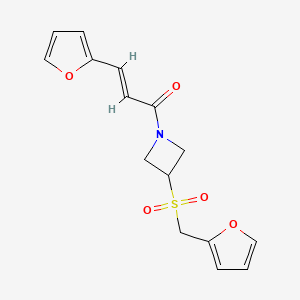
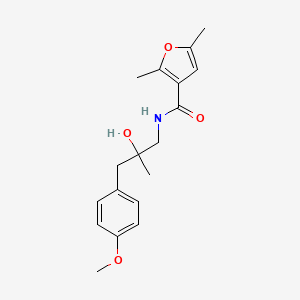
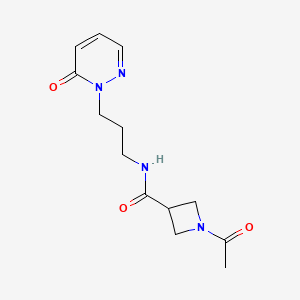
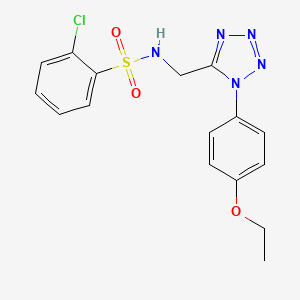
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
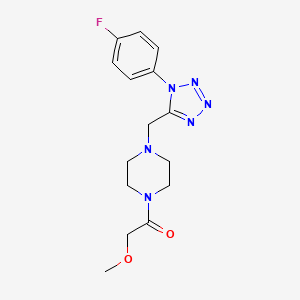
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)
